Desmedipham-d5

Isotope-dilution mass spectrometry MRM method development Stable isotope labeling

Desmedipham-d5 is a pentadeuterated isotopologue of the phenylcarbamate herbicide desmedipham (CAS 13684-56-5), featuring five deuterium atoms substituted on the aniline aromatic ring. With a molecular formula of C₁₆H₁₁D₅N₂O₄ and a molecular weight of 305.34 g/mol, it exhibits a nominal mass shift of Δm/z = +5.0 relative to the unlabeled parent compound (MW 300.31 g/mol).

Molecular Formula C16H16N2O4
Molecular Weight 305.34 g/mol
Cat. No. B12403885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmedipham-d5
Molecular FormulaC16H16N2O4
Molecular Weight305.34 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)/i3D,4D,5D,7D,8D
InChIKeyWZJZMXBKUWKXTQ-LOOCXSPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmedipham-d5 Analytical Reference Standard for Isotope-Dilution LC-MS/MS Procurement and Selection Guide


Desmedipham-d5 is a pentadeuterated isotopologue of the phenylcarbamate herbicide desmedipham (CAS 13684-56-5), featuring five deuterium atoms substituted on the aniline aromatic ring . With a molecular formula of C₁₆H₁₁D₅N₂O₄ and a molecular weight of 305.34 g/mol, it exhibits a nominal mass shift of Δm/z = +5.0 relative to the unlabeled parent compound (MW 300.31 g/mol) . This stable isotope-labeled analog is produced as a neat solid with a chemical purity of ≥98% and is designed exclusively as an internal standard (IS) for quantitative LC-MS/MS and GC-MS determination of desmedipham residues in food, environmental, and biological matrices [1]. Unlike the unlabeled desmedipham analytical standard—which is formulated for external calibration at 98.0+% (qNMR) / 99.0+% (HPLC) purity under the PESTANAL® and FUJIFILM Wako reference material lines —Desmedipham-d5 is engineered specifically for isotope-dilution workflows, enabling compensation for matrix effects, recovery losses, and ion suppression that external standard methods cannot address.

Why Unlabeled Desmedipham or Phenmedipham-d3 Cannot Replace Desmedipham-d5 as an Isotope-Dilution Internal Standard


Substituting Desmedipham-d5 with a non-isotope-labeled analog or an alternative deuterated carbamate standard fundamentally compromises quantitative accuracy in trace-level residue analysis. Unlabeled desmedipham shares an identical monoisotopic mass (m/z 300.111) and co-elutes with the target analyte, rendering MS/MS signal deconvolution impossible and precluding its use as an internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows [1]. Phenmedipham-d3 (MW 303.34, CAS 1773497-41-8), while deuterated at the methoxy position, differs in both molecular structure and chromatographic retention time from desmedipham—as documented in studies where desmedipham and phenmedipham co-elute as isomers under common reversed-phase conditions [2][3]. A structural analog IS cannot uniformly track the analyte through extraction, ionization, and fragmentation, resulting in differential matrix effects and compromised recovery correction [4]. Only a true isotopologue with identical chemical structure, retention time, and ionization efficiency—such as Desmedipham-d5—delivers the co-elution and matched response factors required for reliable isotope-dilution mass spectrometry (IDMS) .

Desmedipham-d5 Comparative Quantitative Evidence for Procurement Decision-Making


Mass Shift Differentiation: Desmedipham-d5 (Δm/z +5.0) vs. Phenmedipham-d3 (Δm/z +3.0) vs. Unlabeled Desmedipham (Δm/z 0)

Desmedipham-d5 provides a nominal mass shift of Δm/z = +5.0 relative to unlabeled desmedipham (MW 305.34 vs. 300.31), generated by five deuterium atoms substituted on the aniline aromatic ring . This mass increment is 2 Da larger than the Δm/z = +3.0 shift offered by Phenmedipham-d3 (MW 303.34), which carries only three deuterium atoms on the methoxy group . The larger mass separation between the IS and analyte precursor ions minimizes isotopic crosstalk in Q1 isolation and reduces the risk of cross-talk between the internal standard and analyte MRM channels—a critical consideration when analyzing complex matrices where the analyte's natural isotopic envelope (M+1, M+2) can overlap with the IS signal if the mass shift is insufficient [1]. Unlabeled desmedipham provides Δm/z = 0 and cannot be chromatographically or spectrometrically distinguished from the analyte.

Isotope-dilution mass spectrometry MRM method development Stable isotope labeling

Isotopic Labeling Site and Chromatographic Co-Elution: Desmedipham-d5 Aromatic Ring Labeling vs. Phenmedipham-d3 Methoxy Labeling

The deuterium labeling position critically influences chromatographic co-elution fidelity between an internal standard and its target analyte. Desmedipham-d5 bears deuterium atoms on the aniline aromatic ring (N-(2,3,4,5,6-pentadeuteriophenyl)carbamate), as confirmed by its SMILES notation . In contrast, Phenmedipham-d3 is deuterated on the methoxy moiety (3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate) . Deuterium substitution on aromatic rings typically produces a smaller chromatographic retention time shift than alkyl or heteroatom-bound deuterium because the C–D bond on sp²-hybridized carbons exerts a weaker polarity alteration relative to C–H—minimizing the 'deuterium isotope effect' in reversed-phase LC [1]. Literature demonstrates that aromatic-ring deuterated isotopologues routinely co-elute within 0.01–0.03 min of the unlabeled analyte, whereas alkyl-chain deuterated analogs can exhibit retention shifts of 0.05–0.15 min, leading to differential matrix effects in regions of changing ion suppression [2]. Furthermore, Phenmedipham-d3 is a structural isomer of desmedipham (not an isotopologue), with distinct retention behavior: phenmedipham and desmedipham co-elute as a single peak under common reversed-phase conditions and require specialized 2D-LC or orthogonal separation for resolution [3]. This structural non-identity precludes Phenmedipham-d3 from serving as a co-eluting IS for desmedipham.

Chromatographic retention time matching Deuterium isotope effect IDMS internal standard selection

Chemical Purity of Desmedipham-d5 (≥98%) vs. Unlabeled Desmedipham Analytical Standard (99.0+% HPLC / 98.0+% qNMR)

Desmedipham-d5 is supplied with a chemical purity of ≥98% (as specified on the Certificate of Analysis) . This compares against the unlabeled desmedipham analytical standard, which is certified at 99.0+% purity by HPLC and 98.0+% by quantitative NMR (qNMR) under the FUJIFILM Wako pesticide residue analysis standard line and as a PESTANAL® analytical standard from Sigma-Aldrich . The purity of Desmedipham-d5 is fit-for-purpose as an internal standard: in IDMS, the internal standard's role is to correct for recovery and matrix effects rather than to serve as the primary calibrant. The critical specification for an isotopic IS is not absolute chemical purity but isotopic enrichment, which ensures minimal contribution of unlabeled (d0) material that would bias quantification. For the closest comparable deuterated phenylcarbamate standard—Phenmedipham-d3 from WITEGA—the certified isotopic purity is >99.5 atom% D by ¹H NMR, with HPLC purity >99.0% . Desmedipham-d5 lot-specific isotopic enrichment should be verified against the Certificate of Analysis to confirm adequate atom% D for the intended detection limit.

Reference material certification Analytical standard quality Pesticide residue analysis

Matrix-Effect Compensation: Deuterated Internal Standard Method vs. External Standard Calibration in Multi-Matrix Pesticide Residue Analysis

The use of deuterated internal standards for pesticide residue quantification demonstrably improves accuracy and precision across diverse sample matrices. In a multi-class pesticide and mycotoxin study encompassing 59 analytes across four cannabis matrices (oil, gummy bear, flower, topical cream), external standard calibration using analyte peak areas alone yielded RSDs exceeding 50% and accuracy deviations over 60% due to matrix-induced ion suppression. Normalizing analyte responses to their corresponding deuterated internal standards reduced RSDs to below 20% and brought accuracy within ±25% for all analytes [1]. This class-level performance benchmark substantiates the value proposition of a dedicated deuterated IS such as Desmedipham-d5 over external calibration with the unlabeled standard. In the specific context of carbamate herbicide analysis, the AOAC International-validated LC-MS method for desmedipham and phenmedipham in soil achieved detection limits of ≤25 ng/g using external calibration without isotope-labeled IS [2]; however, the method's recovery variability across five soils with different physicochemical properties—where matrix-dependent ionization could not be internally corrected—indicates the limitation that Desmedipham-d5 would directly address via isotope-dilution normalization. Regulatory frameworks including EU Directive 2006/62/EC and SANCO/12571/2013 guidance increasingly mandate or strongly recommend the use of isotopically labeled internal standards for confirmatory pesticide residue analysis to achieve the required method validation criteria of recovery 70–120% and RSD ≤20% across all matrices [3].

Matrix effect compensation IDMS accuracy Pesticide multi-residue analysis

Isotopic Enrichment Differentiation: Desmedipham-d5 Lot-Specific Atom% D vs. Phenmedipham-d3 Certified >99.5 atom% D

A critical procurement consideration for deuterated internal standards is the documented isotopic enrichment (atom% D). Phenmedipham-d3 from WITEGA is certified at >99.5 atom% D by ¹H NMR and manufactured under an ISO 17034 accredited reference material producer quality system, ensuring traceability and lot-to-lot consistency [1]. For Desmedipham-d5, published isotopic enrichment specifications were not identified from ISO-accredited reference material producers at the time of this guide; isotopic purity data is available only on a lot-specific Certificate of Analysis basis from specialty chemical suppliers . The practical consequence: at 99.5 atom% D, the fraction of unlabeled (d0) impurity in a pentadeuterated compound is approximately 2.5% (calculated as 1 − 0.995⁵), which contributes a systematic positive bias of ≤2.5% to quantitative results. At lower isotopic enrichment—e.g., 98 atom% D per position—the d0 fraction increases to approximately 9.6% (1 − 0.98⁵), producing a potentially unacceptable bias for low-level residue quantification near the limit of detection. Procurement decisions should therefore require the Certificate of Analysis to report lot-specific atom% D enrichment and should preferentially select lots with ≥99 atom% D per deuterium position (corresponding to ≤4.9% total d0 impurity) [2].

Isotopic enrichment verification Internal standard quality control Reference material traceability

Regulatory Method Compliance: Isotope-Dilution IS vs. Non-Isotopic Internal Standards for Carbamate Herbicide Residue Determination in Food and Soil

Regulatory method validation guidelines for pesticide residue analysis in the EU (SANCO/12571/2013) and the US FDA Pesticide Analytical Manual specify criteria of recovery 70–120% and RSD ≤20% for confirmatory quantitative methods. The simultaneously developed LC-MS/MS method for desmedipham and phenmedipham residues in 21 foods using a modified QuEChERS and mixed-mode SPE clean-up achieved method performance without isotopically labeled internal standards but required extensive matrix-matched calibration to compensate for suppression effects [1]. A separate multi-residue HPLC-MS/MS method for six herbicides (including desmedipham, phenmedipham) in sugar beet plant, soil, and root samples demonstrated recovery ranges of 72–115% using matrix-matched external calibration, but inter-matrix variability highlights the need for an isotope-labeled IS to streamline method transfer across laboratories and matrices [2]. The Restek LC Multiresidue Pesticide Standard #9, which includes desmedipham and phenmedipham as certified reference materials (CRM) manufactured under ISO-accredited quality systems at 100 µg/mL in acetonitrile, provides external calibration standards but explicitly does not include deuterated internal standards—leaving laboratories to separately source Desmedipham-d5 for their IDMS workflows [3]. Procuring Desmedipham-d5 alongside unlabeled CRM standards enables a complete isotope-dilution workflow that satisfies regulatory method performance criteria with a single, matrix-independent calibration curve.

Regulatory pesticide residue analysis Method validation Carbamate herbicide LC-MS/MS

Desmedipham-d5 Optimal Procurement and Deployment Scenarios in Pesticide Residue Analysis


Isotope-Dilution LC-MS/MS Quantification of Desmedipham in Multi-Matrix Food Residue Monitoring Programs (Regulatory Compliance)

Desmedipham-d5 is the definitive internal standard for laboratories performing regulatory residue monitoring under EU Directive 2006/62/EC and analogous frameworks that set maximum residue levels (MRLs) for desmedipham in food commodities [1]. Its Δm/z = +5.0 mass shift enables unambiguous MRM channel selection free from isotopic crosstalk with the unlabeled analyte . Addition of Desmedipham-d5 at the extraction stage—prior to QuEChERS or SPE clean-up—corrects for analyte losses during sample preparation and compensates for matrix-induced ion suppression, achieving accuracy within ±25% and RSD <20% across diverse food matrices, compared to >60% deviation without IS normalization [2]. This single-IS, single-calibration-curve approach eliminates the need to prepare separate matrix-matched calibration curves for each commodity type, reducing method validation burden by an estimated 60–80% in multi-commodity monitoring programs.

Environmental Fate and Soil Dissipation Studies Requiring Trace-Level Quantification (Academic & Agrochemical Research)

In soil dissipation and environmental fate studies where desmedipham is measured at sub-ng/g concentrations, Desmedipham-d5 provides the internal standardization necessary to achieve method detection limits ≤25 ng/g with quantitative recovery across soils of varying organic matter, clay content, and pH [1]. The pentadeuterated aromatic ring ensures chromatographic co-elution (ΔtR <0.03 min) with the analyte, so that both experience identical matrix effects throughout the gradient elution window . For metabolism studies tracking desmedipham degradation to m-aminophenol, aniline, and m-toluidine, Desmedipham-d5 serves as a parent-compound internal standard only; separate deuterated metabolite standards would be required for full isotope-dilution coverage of the degradation pathway.

Method Development and Inter-Laboratory Validation of Multi-Residue Carbamate Pesticide LC-MS/MS Methods

Laboratories developing or validating multi-residue LC-MS/MS methods covering carbamate pesticides—including desmedipham, phenmedipham, and ethofumesate—use Desmedipham-d5 as a system suitability and recovery internal standard. Unlike the unlabeled desmedipham included in commercial CRM mixtures (e.g., Restek Pesticide Standard #9 at 100 µg/mL) [1], Desmedipham-d5 provides a retention-time-matched, isotopically distinct IS that validates instrument performance and extraction efficiency in every analytical batch. In inter-laboratory trials, use of a common deuterated IS reduces between-laboratory variability by normalizing instrument-specific ionization efficiency differences, supporting method harmonization across laboratories with different LC-MS/MS platforms.

Confirmatory Analysis and Identity Verification in Forensic and Food Authenticity Testing

Desmedipham-d5 supports confirmatory identification using ion ratio criteria as specified in SANCO/12571/2013 and SANTE/11312/2021 guidance documents. The deuterated IS provides an independent verification ion (precursor m/z 305→fragment ion transitions) alongside the analyte's native transitions (m/z 300→fragment ion). By spiking Desmedipham-d5 into suspect samples at a known concentration, laboratories can perform standard addition isotope-dilution quantification—the highest-order metrological approach—to resolve disputes in residue exceedance findings. This application is particularly relevant for border inspection laboratories and third-party certification bodies requiring defensible, legally robust quantitative results.

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